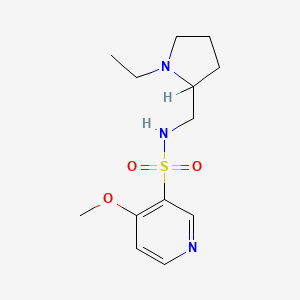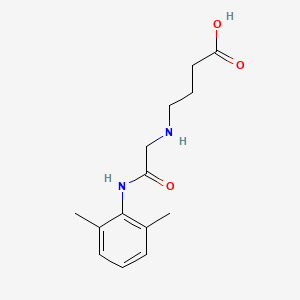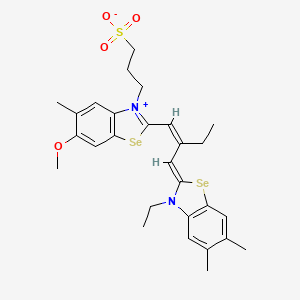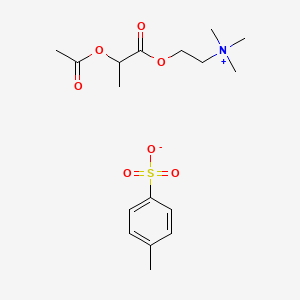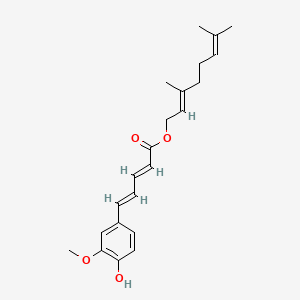
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate typically involves multi-step organic reactions. The process begins with the preparation of the aliphatic and aromatic precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include Grignard reagents, organolithium compounds, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted aromatic compounds. These products can further undergo additional reactions to form more complex molecules.
Applications De Recherche Scientifique
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in assays to understand its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects. Molecular docking studies have shown that it can bind to key residues in the active sites of enzymes, stabilizing the enzyme-substrate complex and preventing the progression of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthoangelol: A natural chalcone with similar anti-inflammatory and antioxidant properties.
5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with comparable biological activities.
Diterpenoids: Compounds with similar structural features and biological functions.
Uniqueness
What sets 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate apart from these similar compounds is its unique combination of aliphatic and aromatic components, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
144055-33-4 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C22H28O4/c1-17(2)8-7-9-18(3)14-15-26-22(24)11-6-5-10-19-12-13-20(23)21(16-19)25-4/h5-6,8,10-14,16,23H,7,9,15H2,1-4H3/b10-5+,11-6+,18-14+ |
Clé InChI |
GHRVGTODONIMMB-ODNSTRCESA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


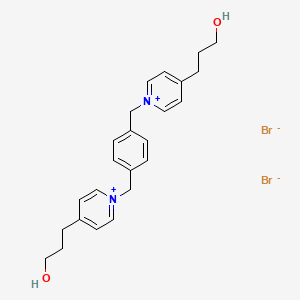
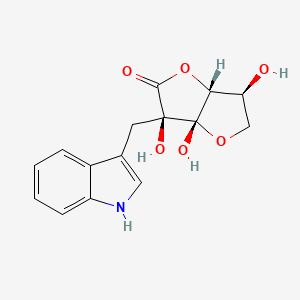
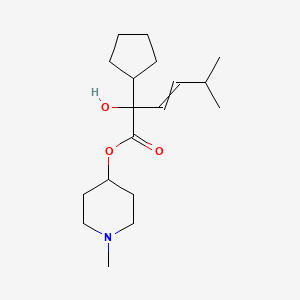
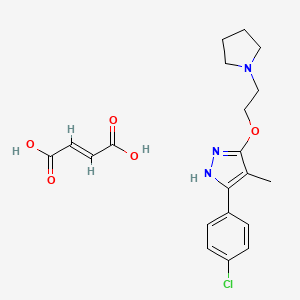

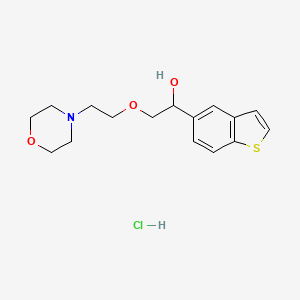

![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
